9-Oxoageraphorone

Descripción general

Descripción

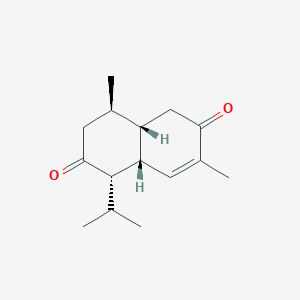

9-Oxoageraphorone is a cadinene sesquiterpene isolated from the leaves of Eupatorium adenophorum, showing potential as a phytotherapeutic agent due to its antimicrobial activity against soil-borne pathogens and fungi (Liu et al., 2016). This compound has been a subject of interest in various scientific studies due to its wide range of biological activities.

Synthesis Analysis

The synthesis of this compound and its derivatives involves complex chemical processes. For instance, a gold-catalyzed stereoselective synthesis has been reported, indicating the feasibility of synthesizing highly strained anti-Bredt oxacycles, showcasing the compound's synthetic accessibility and the potential for structural modifications (Teng et al., 2010).

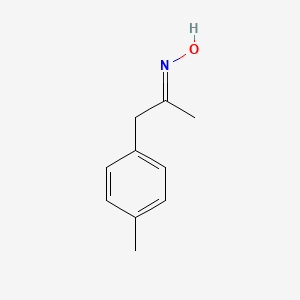

Molecular Structure Analysis

The molecular structure of this compound exhibits unique features that contribute to its biological activities. While direct studies on its molecular structure are limited, research on similar compounds emphasizes the importance of structural analysis in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

This compound has demonstrated significant antimicrobial activity, particularly against pathogenic fungi and bacteria. Its ability to induce fungal cell wall shrinkage and inhibit spore germination suggests potent fungicidal properties (Liu et al., 2016). These properties are attributed to the compound's chemical structure and reactivity, offering insights into its mode of action against microbial pathogens.

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

9-Oxoageraphorone se ha evaluado por su actividad antimicrobiana contra patógenos transmitidos por el suelo {svg_1}. Exhibe actividad bactericida moderada contra cepas de Ralstonia solanacearum {svg_2}.

Actividad antifúngica

Este compuesto tiene una fuerte toxicidad contra varios hongos patógenos, incluyendo Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum y Alternaria tenuissima {svg_3}. Las concentraciones letales medias varían de 0.476 a 0.357 mg ml −1 después de 4 días de incubación en medio de agar de dextrosa de papa {svg_4}.

Efecto sobre la morfogénesis fúngica

This compound afecta el crecimiento y la morfogénesis de los hongos a nivel de microscopía electrónica de barrido {svg_5}. Los cambios observados incluyen la contracción de la pared celular fúngica, la pérdida de conidios, la formación de ramas cortas en F. oxysporum y F. proliferatum, el colapso, las paredes celulares rotas y el aumento del diámetro de las hifas en A. tenuissima {svg_6}.

Inhibición de la germinación de esporas

El compuesto es eficaz para inhibir la germinación de esporas de especies de Fusarium {svg_7}. Esto sugiere que this compound podría ser un candidato potencial como agente fitoterapéutico para las enfermedades fúngicas transmitidas por el suelo {svg_8}.

Evaluación de la inmunotoxicidad

Los sesquiterpenos cadinenos como this compound se han evaluado por su inmunotoxicidad {svg_9}. Sin embargo, los efectos específicos de this compound en el sistema inmunitario no se detallan en la literatura disponible.

Usos potenciales en varios campos

This compound tiene usos potenciales en varios campos, como patrones de referencia, investigación farmacológica, investigación de alimentos y cosméticos, compuestos precursores sintéticos e intermediarios farmacéuticos activos (API) y productos químicos finos {svg_10}.

Safety and Hazards

The safety data sheet for 9-Oxoageraphorone suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust, gas, or vapors . It is recommended to use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .

Mecanismo De Acción

Target of Action

9-Oxoageraphorone, a cadinene sesquiterpene , has been found to exhibit antimicrobial activity against various strains of bacteria and fungi . The primary targets of this compound are pathogenic fungi such as Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . These fungi are responsible for various plant diseases, and their inhibition can help in the management of these diseases .

Mode of Action

The mode of action of this compound involves interaction with the cell walls of the target fungi . The compound causes significant changes in the morphology of the fungi, leading to cell wall shrinkage, loss of conidia, formation of short branches, collapse, broken cell walls, and increased hyphae diameter . These changes disrupt the normal functioning of the fungi, thereby inhibiting their growth .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to influence the Ras signaling, Phospholipase D signaling, and MAPK signaling pathways by regulating EGFR, PDGFRB, KIT, and other targets . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Pharmacokinetics

It’s known that most terpenes, including this compound, can easily enter the human body by oral absorption, penetration through the skin, or inhalation . This leads to measurable blood concentrations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of this compound is the inhibition of the growth of the target fungi . This is achieved through the disruption of the normal functioning of the fungi, leading to their death . Additionally, this compound has been found to induce liver inflammatory damage by activating the EGFR expression and Ras/Raf/MEK/ERK signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity was evaluated against soil-borne pathogens , suggesting that the soil environment could influence its efficacy.

Propiedades

IUPAC Name |

(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTPLKRCZNTUMR-ZFVXVEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019936 | |

| Record name | 9-Oxoageraphorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105181-06-4 | |

| Record name | 9-Oxoageraphorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Has 9-Oxoageraphorone demonstrated any toxicity?

A2: While this compound itself hasn't been extensively studied for toxicity, research on cadinene sesquiterpenes from Eupatorium adenophora, including a closely related compound 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, revealed potential toxicity in mice. [] This highlights the need for further investigation into the safety profile of this compound.

Q2: What are the structural characteristics of this compound?

A3: Although the provided research papers don't explicitly state the molecular formula and weight of this compound, they mention the use of extensive NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation. [] Detailed spectroscopic data, including 1D and 2D NMR, were crucial in determining its structure as a cadinene derivative.

Q3: What analytical techniques have been used to characterize and quantify this compound?

A5: While not explicitly stated for this compound, the research indicates the utilization of various chromatographic techniques, including column chromatography, for the isolation and purification of compounds from Ageratina adenophora. [] Additionally, the use of spectroscopic methods like NMR is highlighted for structural characterization. [] These techniques are likely employed for the analysis and quantification of this compound as well.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)

![sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate](/img/structure/B1148655.png)